

1-(3-Methoxy-5-methylphenyl)ethanone CAS number

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Compound of Interest

Compound Name:	1-(3-Methoxy-5-methylphenyl)ethanone
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An In-depth Technical Guide to 1-(3-Methoxy-5-methylphenyl)ethanone

CAS Number: 43113-94-6

Abstract: This technical guide provides a comprehensive overview of **1-(3-Methoxy-5-methylphenyl)ethanone** (CAS No. 43113-94-6), a substituted acetophenone derivative of significant interest to the chemical and pharmaceutical industries. The document delves into its physicochemical properties, outlines a robust synthetic methodology via Friedel-Crafts acylation with detailed mechanistic insights, and discusses its analytical characterization. Furthermore, it explores the compound's applications as a versatile intermediate in organic synthesis, particularly within the context of drug discovery and development. This guide is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this valuable chemical building block.

Introduction

1-(3-Methoxy-5-methylphenyl)ethanone is an aromatic ketone that belongs to the broad class of acetophenones. These compounds are characterized by an acetyl group attached to a phenyl ring and are pervasive scaffolds in both natural products and synthetic molecules.[\[1\]](#) The specific substitution pattern of **1-(3-Methoxy-5-methylphenyl)ethanone**—a methoxy and a methyl group at the meta positions relative to each other—provides a unique electronic and steric profile, making it a valuable intermediate for accessing more complex molecular architectures. Its utility is primarily realized in its role as a precursor, where the ketone

functionality and the substituted aromatic ring offer multiple reaction sites for building sophisticated molecules, including potential agrochemicals and active pharmaceutical ingredients (APIs).[\[1\]](#)

Physicochemical Properties and Identification

The fundamental properties of **1-(3-Methoxy-5-methylphenyl)ethanone** are summarized below. Accurate identification and understanding of these properties are critical for its proper handling, storage, and application in synthetic chemistry.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
CAS Number	43113-94-6	[2] [3]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[2]
Molecular Weight	164.2 g/mol	[2]
IUPAC Name	1-(3-methoxy-5-methylphenyl)ethanone	[4]
Appearance	Colorless to light yellow liquid	[5]
Storage	Sealed in dry, Room Temperature	[5]

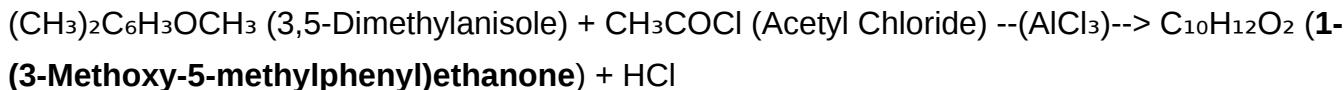
Synthesis and Mechanistic Insights

The most direct and industrially relevant method for synthesizing **1-(3-Methoxy-5-methylphenyl)ethanone** is the Friedel-Crafts acylation of 3,5-dimethylanisole. This reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds to an aromatic ring.[\[6\]](#)

Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic compound (3,5-dimethylanisole) with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[\[6\]](#)[\[7\]](#) The reaction proceeds via an electrophilic aromatic substitution mechanism.[\[7\]](#)

Reaction Scheme:



Mechanistic Discussion

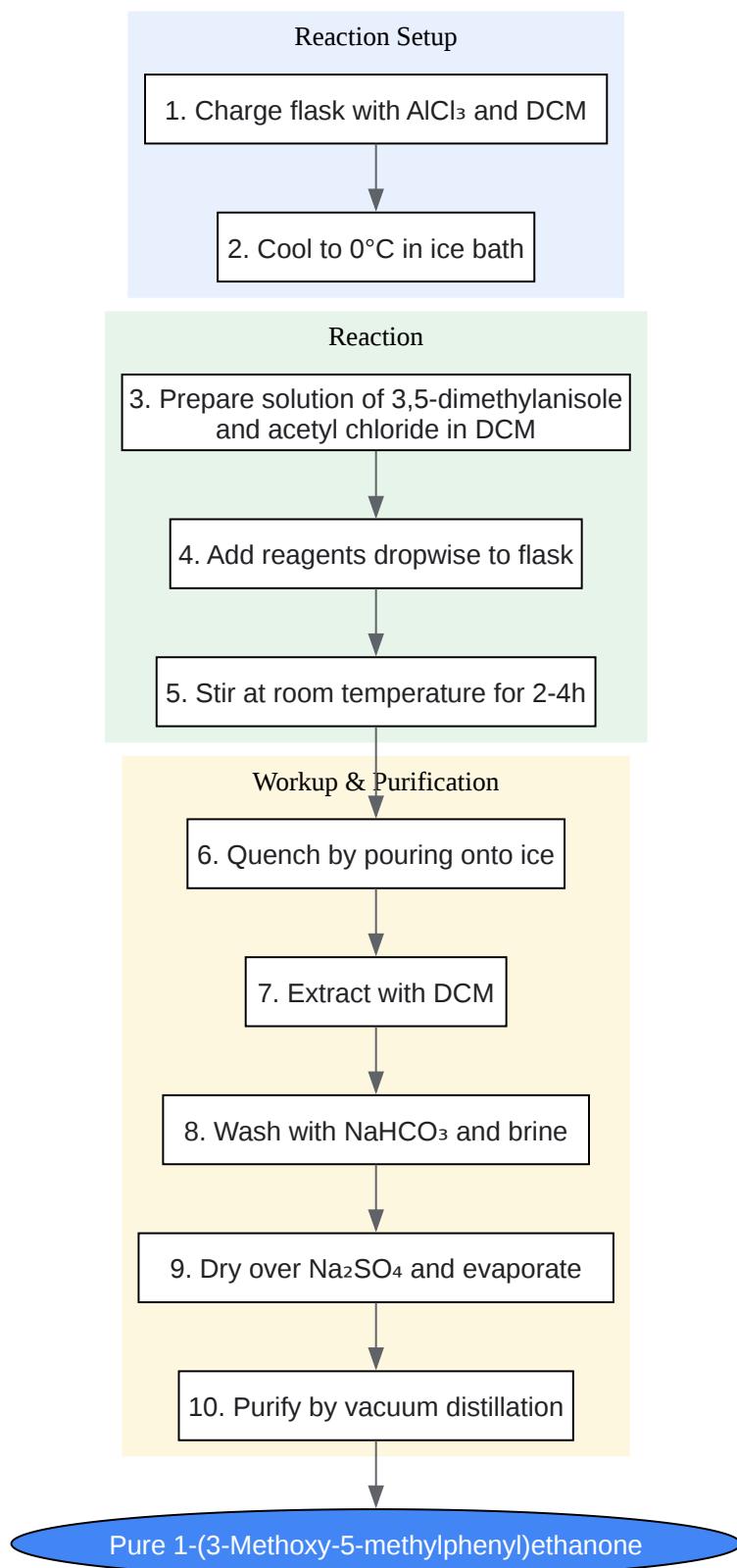
The causality behind this synthetic choice rests on the predictable nature of electrophilic aromatic substitution guided by the existing substituents on the anisole ring.

- Formation of the Electrophile: The reaction begins with the activation of the acylating agent by the Lewis acid. The aluminum chloride coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and leading to the formation of a highly reactive, resonance-stabilized acylium ion (CH_3CO^+).^{[6][7]} This acylium ion is the potent electrophile required for the reaction.
- Electrophilic Attack: The electron-rich aromatic ring of 3,5-dimethylanisole acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.^[7] The methoxy (-OCH₃) and methyl (-CH₃) groups are both ortho-, para-directing and activating substituents. However, the steric hindrance from the two methyl groups at positions 3 and 5 strongly favors acylation at the C4 position (para to the methoxy group and ortho to both methyl groups). This results in a high regioselectivity for the desired product.
- Re-aromatization: The attack on the acylium ion forms a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.^[7] To restore the stabilizing aromaticity, a weak base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon atom where the acyl group has attached. This regenerates the aromatic ring and the AlCl₃ catalyst, and produces HCl as a byproduct.^[7]
- Catalyst Complexation: A crucial practical consideration is that the Lewis acid catalyst (AlCl₃) strongly complexes with the ketone product.^{[7][8]} Therefore, a stoichiometric amount, rather than a catalytic amount, of AlCl₃ is typically required. The reaction must be quenched with water in a subsequent workup step to hydrolyze this complex and liberate the final ketone product.^[8]

Detailed Experimental Protocol

- Safety Precaution: This reaction is exothermic and involves corrosive and volatile reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[7]
- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube) is charged with anhydrous aluminum chloride (1.1 eq.) and a dry solvent such as dichloromethane (DCM). The suspension is cooled to 0°C in an ice bath.[8]
- Reagent Addition: A solution of 3,5-dimethylanisole (1.0 eq.) and acetyl chloride (1.05 eq.) in dry DCM is added dropwise to the stirred AlCl_3 suspension via the dropping funnel, maintaining the internal temperature below 5°C. The slow addition is critical to control the exothermic reaction.[8]
- Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for 2-4 hours until TLC analysis indicates the consumption of the starting material.
- Workup and Quenching: The reaction flask is cooled again in an ice bath. The mixture is carefully and slowly poured onto crushed ice with stirring to quench the reaction and hydrolyze the aluminum complexes.[8] This process is highly exothermic and releases HCl gas.
- Extraction: The mixture is transferred to a separatory funnel. The organic layer (DCM) is separated, and the aqueous layer is extracted twice more with DCM.
- Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Final Purification: The crude **1-(3-Methoxy-5-methylphenyl)ethanone** can be purified by vacuum distillation or column chromatography to obtain a high-purity liquid.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **1-(3-Methoxy-5-methylphenyl)ethanone**.

Spectroscopic and Analytical Characterization

To validate the identity and purity of the synthesized product, a suite of analytical techniques is employed. The expected spectral data serves as a reference for quality control.

Table 2: Expected Analytical Data

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons (singlets or narrow multiplets) in the δ 6.5-7.5 ppm range.- Methoxy protons (-OCH₃) as a singlet around δ 3.8 ppm.- Acetyl protons (-COCH₃) as a singlet around δ 2.5 ppm.- Aromatic methyl protons (-CH₃) as a singlet around δ 2.3 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon (-C=O) signal in the δ 195-200 ppm range.- Aromatic carbons in the δ 110-160 ppm range.- Methoxy carbon (-OCH₃) around δ 55 ppm.- Acetyl and methyl carbons in the δ 20-30 ppm range.
IR Spectroscopy	<ul style="list-style-type: none">- Strong, sharp carbonyl (C=O) stretch at \sim1680 cm⁻¹.- C-O-C (ether) stretching bands around 1250-1050 cm⁻¹.- Aromatic C-H and C=C stretching bands.
Mass Spec (EI)	<ul style="list-style-type: none">- Molecular ion peak (M⁺) at m/z = 164.- A prominent fragment peak at m/z = 149 due to the loss of a methyl group ([M-15]⁺).

Applications in Research and Drug Development

While not an end product itself, **1-(3-Methoxy-5-methylphenyl)ethanone** is a valuable intermediate. The acetophenone scaffold is a privileged structure in medicinal chemistry, serving as a precursor for numerous APIs.^[1] For instance, other substituted ketones are known intermediates in the synthesis of selective COX-2 inhibitors like Etoricoxib.^[9]

Role as a Synthetic Intermediate

The true value of this molecule lies in the reactivity of its functional groups:

- The Ketone: The carbonyl group is a versatile handle for a wide array of chemical transformations, including:
 - Reduction: Can be reduced to a secondary alcohol, which can then be used in esterifications or as a leaving group.
 - Oxidation (e.g., Baeyer-Villiger): Can be converted to an ester.
 - Condensation Reactions (e.g., Aldol, Claisen-Schmidt): Can be used to form larger carbon skeletons.
 - Reductive Amination: Can be converted into an amine, introducing a key basic center common in many drugs.
- The Aromatic Ring: The ring can undergo further electrophilic substitution, although the existing groups will direct the position of new substituents. It can also participate in cross-coupling reactions if converted to a halide or triflate.

Logical Progression in Drug Discovery

This compound can serve as a starting point for generating a library of compounds for screening. The workflow illustrates how a simple building block is elaborated into a more complex, drug-like molecule.



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Caption: Hypothetical pathway from intermediate to a complex drug-like scaffold.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

- Hazard Statements:

- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

- Precautions:

- Handle only in a well-ventilated area or fume hood.[7]
- Wear protective gloves, clothing, and eye/face protection.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

1-(3-Methoxy-5-methylphenyl)ethanone, identified by CAS number 43113-94-6, is a strategically important chemical intermediate. Its synthesis is reliably achieved through Friedel-Crafts acylation, a process with a well-understood and predictable mechanism. The compound's value is derived from its dual functionality—a reactive ketone and a modifiable aromatic ring—which allows for its elaboration into a diverse range of complex molecules for applications in pharmaceutical and materials science research. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic application in advanced scientific programs.

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